molecular formula C20H23N5O3 B2553986 3-isobutyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896807-83-3

3-isobutyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2553986
CAS RN: 896807-83-3
M. Wt: 381.436
InChI Key: YBFUKEZGVHLWRB-UHFFFAOYSA-N
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Description

The compound 3-isobutyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic molecule that appears to be related to the field of heterocyclic chemistry. The molecule contains several functional groups and structural motifs that are common in pharmaceutical chemistry, such as an imidazo[2,1-f]purine core, which is a fused heterocyclic system combining imidazole and purine rings. The presence of a 4-methoxyphenyl group suggests potential interactions with biological systems, possibly through receptor binding or enzyme inhibition.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, a racemic compound with a similar imidazolidine core was synthesized and characterized in one study . Although the exact synthesis of 3-isobutyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is not detailed in the provided papers, the methods used for related compounds typically involve multi-step synthetic procedures that may include condensation reactions, cyclization steps, and specific functional group transformations. The synthesis would likely require careful control of reaction conditions to achieve the desired regioselectivity and stereochemistry.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using X-ray diffraction studies, which provide precise information about the three-dimensional arrangement of atoms within the molecule . Additionally, Density Functional Theory (DFT) calculations are often used to predict and compare the molecular geometry with experimental results. These studies are crucial for understanding the conformational preferences of the molecule and its potential interactions with other molecules.

Chemical Reactions Analysis

While the specific chemical reactions of 3-isobutyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione are not described, related compounds have been shown to undergo rearrangements under certain conditions. For example, a compound with a nitropyridine group reacted with triethylamine to yield imidazo[1,2-a]pyridines and indoles, indicating that the presence of certain substituents can lead to diverse reaction pathways . Such reactions are important for the diversification of chemical libraries and the discovery of new compounds with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically characterized using a variety of spectroscopic and thermal analysis techniques. For instance, the thermal stability of a related compound was assessed, showing high stability in an open atmosphere . Spectral analysis, including NMR and electronic spectra, is used to confirm the identity and purity of the synthesized compounds. Theoretical calculations, such as electrostatic potential maps and Mulliken population analysis, provide insights into the electronic distribution within the molecule, which is relevant for understanding its reactivity and interactions with other molecules.

properties

IUPAC Name

6-(4-methoxyphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-12(2)10-24-18(26)16-17(22(4)20(24)27)21-19-23(16)11-13(3)25(19)14-6-8-15(28-5)9-7-14/h6-9,11-12H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFUKEZGVHLWRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-isobutyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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